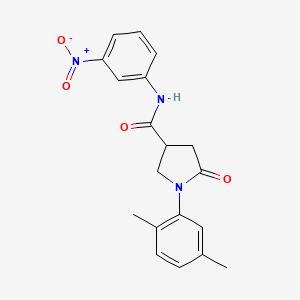
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is commonly known as DPP-3. It is a pyrrolidine-based molecule that has been shown to have various biological activities. DPP-3 has been studied for its potential use as a therapeutic agent in the treatment of several diseases, including cancer and inflammation.
作用機序
The exact mechanism of action of DPP-3 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and inflammation. DPP-3 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition leads to a decrease in cancer cell invasion and metastasis. DPP-3 has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
DPP-3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and invasion, as well as the production of inflammatory cytokines. DPP-3 has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
実験室実験の利点と制限
The advantages of using DPP-3 in lab experiments are its potent anti-tumor and anti-inflammatory activities. DPP-3 has been shown to be effective against various cancer cell lines and has also been shown to have anti-inflammatory activity. The limitations of using DPP-3 in lab experiments are its complex synthesis method and the limited availability of the compound.
将来の方向性
There are several future directions for the research on DPP-3. One direction is to further investigate the mechanism of action of DPP-3. Another direction is to study the potential use of DPP-3 in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, the development of more efficient synthesis methods for DPP-3 could increase its availability for research purposes.
合成法
The synthesis of DPP-3 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis of DPP-3 are 2,5-dimethylphenylamine and 3-nitrobenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then reacted with pyrrolidine-3-carboxylic acid to form DPP-3. The final product is purified using column chromatography.
科学的研究の応用
DPP-3 has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPP-3 has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-6-7-13(2)17(8-12)21-11-14(9-18(21)23)19(24)20-15-4-3-5-16(10-15)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYSBXHWZWZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
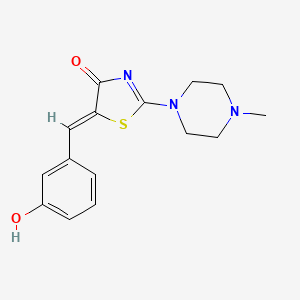
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
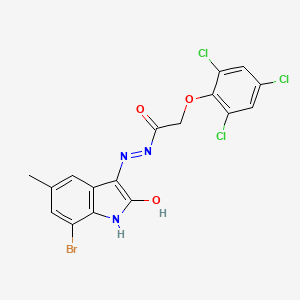
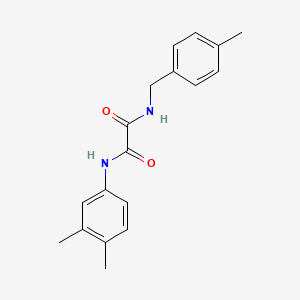
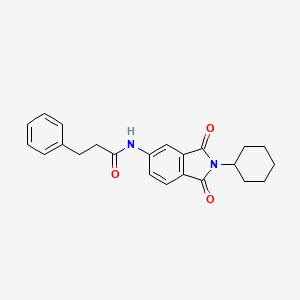
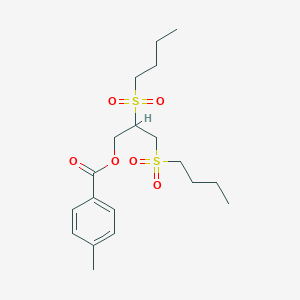
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
methanol](/img/structure/B4894180.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)